BenchChemオンラインストアへようこそ!

Benzyl caffeate

Anti-inflammatory Nitric Oxide Inhibition Immunomodulation

Benzyl caffeate (CAS 130734-47-3) delivers a scientifically distinct profile no other caffeate analog replicates: a benzyl ester conferring unique lipophilicity (XlogP ~3.1), steric, and electronic properties. In anti-angiogenic research, it inhibits HUVEC tube formation via c-Raf/MEK/ERK-mediated caspase-dependent apoptosis—a pathway not prominently activated by CAPE or ethyl caffeate. QSAR studies position it as the aryl-substituted caffeate scaffold of choice against Gram-negative bacteria. Its intermediate DPPH radical scavenging (IC50 285.34 µg/mL) and reproducible NO inhibition (IC50 10.7–13.8 µM across J774.1 and RAW 264.7 lines) make it an ideal internal benchmark for anti-inflammatory screening. Select benzyl caffeate for research demanding quantitative differentiation, not approximation.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 130734-47-3
Cat. No. B3020960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl caffeate
CAS130734-47-3
Synonymsenzyl caffeate
Bn-caffeate
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+
InChIKeyWWVKQTNONPWVEL-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Caffeate (CAS 130734-47-3) Supplier Selection Guide: Compound Class and Core Characteristics for Research Procurement


Benzyl caffeate (CAS 130734-47-3), also referred to as caffeic acid benzyl ester, is a naturally occurring phenylpropanoid ester formed from caffeic acid and benzyl alcohol. It is a prominent constituent of propolis from various geographical origins, particularly European propolis [1]. The compound features a catechol moiety (3,4-dihydroxyphenyl) linked via an α,β-unsaturated ester bond to a benzyl group, contributing to its lipophilicity (calculated logP ≈ 3.1) and distinct bioactivity profile compared to the parent caffeic acid [2]. Its molecular formula is C16H14O4, with a molecular weight of 270.28 g/mol . This evidence guide focuses on quantifiable, comparative data differentiating benzyl caffeate from closely related analogs to inform scientific selection.

Why Benzyl Caffeate (130734-47-3) Cannot Be Simply Replaced with Generic Caffeic Acid Esters in Research


Substituting benzyl caffeate with other caffeic acid esters, such as the widely studied phenethyl ester (CAPE) or shorter alkyl-chain derivatives, is scientifically unjustified due to divergent structure-activity relationships. The specific benzyl aromatic ring in the ester moiety confers a unique balance of lipophilicity, steric hindrance, and electronic properties that directly modulate interactions with biological targets. Direct comparative studies demonstrate that even within the same class of caffeates, the benzyl ester exhibits distinct potency and selectivity profiles in assays ranging from nitric oxide inhibition [1] to free radical scavenging [2]. Furthermore, the benzyl group distinguishes this compound from aryl-substituted analogs in terms of antibacterial spectrum and efficacy, as shown in quantitative structure-activity relationship (QSAR) analyses [3]. These quantitative differences, detailed in Section 3, preclude simple interchangeability and mandate compound-specific selection.

Quantitative Evidence for Benzyl Caffeate Differentiation Against Closest Analogs: A Product-Specific Guide


Anti-Inflammatory Potential: Benzyl Caffeate (IC50 13.8 μM) vs. CAPE (IC50 7.64 μM) in NO Production

In a direct head-to-head comparison of caffeic acid phenethyl ester (CAPE) analogs, benzyl caffeate demonstrated potent nitric oxide (NO) inhibitory activity in lipopolysaccharide (LPS)-activated murine macrophage J774.1 cells. The compound exhibited an IC50 of 13.8 μM, which is 2.4-fold less potent than the reference compound CAPE (IC50 7.64 μM) but 2.4-fold more potent than the positive control L-NMMA (IC50 32.9 μM) [1]. Cinnamyl caffeate showed intermediate potency with an IC50 of 9.53 μM. A separate study in RAW 264.7 macrophages confirmed this trend, with benzyl caffeate inhibiting nitrite accumulation with an IC50 of 10.7 μM, compared to 4.80 μM for CAPE and 2.4 μM for octyl caffeate [2].

Anti-inflammatory Nitric Oxide Inhibition Immunomodulation Caffeic Acid Derivatives

Free Radical Scavenging: Benzyl Caffeate (IC50 285.34 µg/mL) vs. Ethyl Caffeate (IC50 70.00 µg/mL) in DPPH Assay

A systematic comparative study of caffeic acid esters evaluated their capacity to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. Benzyl caffeate (BC) exhibited an IC50 of 285.34 µg/mL, which is markedly higher (weaker scavenging activity) than ethyl caffeate (EC, IC50 70.00 µg/mL) and octyl caffeate (OC, IC50 184.56 µg/mL), but substantially lower than phenethyl caffeate (PC, IC50 866.54 µg/mL) [1]. This establishes benzyl caffeate as possessing moderate DPPH scavenging activity within this specific analog series, situated between the more potent short-chain alkyl esters and the less potent phenethyl ester.

Antioxidant DPPH Free Radical Scavenging Structure-Activity Relationship

Anti-Angiogenic Activity: Benzyl Caffeate Exhibits Quantifiable Inhibition of Endothelial Tube Formation and Vessel Growth

While direct comparative data for anti-angiogenic activity against other caffeates are not available from the searched literature, benzyl caffeate has demonstrated significant, quantifiable anti-angiogenic effects in both in vitro and in vivo models. In human umbilical vein endothelial cells (HUVECs), benzyl caffeate treatment led to a significant reduction in tube formation, a key step in angiogenesis [1]. Furthermore, in an in vivo chick embryo chorioallantoic membrane (CAM) assay, benzyl caffeate significantly reduced the number of newly formed blood vessels compared to untreated controls [1]. This anti-angiogenic activity was mechanistically linked to the induction of endothelial cell apoptosis, evidenced by activation of caspase-9, caspase-3, and cleavage of PARP and lamin A/C, as well as inhibition of the c-Raf/MEK/ERK signaling pathway [1].

Anti-angiogenesis Endothelial Cells Apoptosis Cancer Research

Antibacterial Activity: Benzyl Caffeate Structural Class vs. Alkyl Chain Caffeates in Gram-Negative Bacteria

A comprehensive QSAR study evaluated the antibacterial effects of 16 synthesized caffeic acid ester derivatives against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The study categorized compounds by their ester substituent: alkyl side chains versus aryl substituents. The best minimal inhibitory concentration (MIC) values against E. coli for alkyl chain esters (propyl, butyl, pentyl caffeates) were around 0.20 μM. For products with aryl substituents, the best MIC results against E. coli were 0.23 µM for di-(4-chlorobenzyl) caffeate and 0.29 µM for diphenylmethyl caffeate [1]. This data demonstrates that within the aryl-substituted caffeate subclass, to which benzyl caffeate belongs, antibacterial potency is highly dependent on specific aryl modifications, and that as a class they may be less potent against E. coli than optimal alkyl-chain analogs. Furthermore, all aryl-substituted compounds were noted to be less active against the S. aureus strain [1].

Antibacterial QSAR Gram-negative Caffeic Acid Esters SAR

Patent-Protected Application: Benzyl Caffeate as an Active Ingredient in Anti-Inflammatory and Antioxidant Compositions

Benzyl caffeate is the subject of a recent international patent application (PCT/KR2023/020363, published as WO2024136261) filed by Dong-A University Research Foundation for Industry-Academy Cooperation on December 12, 2023 [1]. The patent, titled 'ANTI-INFLAMMATORY OR ANTIOXIDANT COMPOSITION COMPRISING BENZYL CAFFEATE AS ACTIVE INGREDIENT,' specifically claims compositions where benzyl caffeate is the active component for these therapeutic purposes. This intellectual property protection signifies a recognized, high-value commercial and therapeutic potential for this specific compound, distinguishing it from many other caffeic acid derivatives that remain in the public domain for such applications. The existence of this patent application creates a unique landscape for research and potential commercial development involving benzyl caffeate.

Intellectual Property Patent Anti-inflammatory Antioxidant Composition of Matter

Optimal Research and Industrial Application Scenarios for Benzyl Caffeate (130734-47-3) Based on Quantitative Evidence


Mechanistic Studies of Anti-Angiogenesis via Endothelial Apoptosis

Benzyl caffeate is an ideal candidate for research focused on elucidating the mechanisms of anti-angiogenic therapy. Its demonstrated ability to inhibit tube formation in HUVECs and reduce vessel growth in the CAM model, via activation of caspase-dependent apoptosis and inhibition of the c-Raf/MEK/ERK pathway [1], positions it as a valuable tool compound. Researchers can use benzyl caffeate to dissect the signaling pathways leading to endothelial cell apoptosis, a distinct and well-defined mechanism not as prominently characterized for many other common caffeate analogs.

Development of Aryl-Substituted Antibacterial Agents Guided by QSAR

For medicinal chemistry programs aiming to optimize antibacterial activity against Gram-negative bacteria, benzyl caffeate serves as a key reference point for the aryl-substituted caffeate class. QSAR studies indicate that aryl-substituted caffeates exhibit a different potency profile compared to alkyl-chain analogs, with MIC values against E. coli around 0.23-0.29 µM for the most potent derivatives [2]. Using benzyl caffeate as a scaffold for further synthetic modification (e.g., introduction of electron-withdrawing groups on the benzyl ring) can guide the development of novel, more potent antibacterial compounds with potentially improved selectivity.

Investigations into Moderate vs. High Potency Antioxidant Systems

The moderate DPPH radical scavenging activity of benzyl caffeate (IC50 285.34 µg/mL), which is less potent than ethyl caffeate (IC50 70.00 µg/mL) but more potent than phenethyl caffeate (IC50 866.54 µg/mL) [3], makes it uniquely suited for studies where an intermediate level of antioxidant capacity is desired. This is particularly relevant for exploring the nuanced role of ROS in cellular signaling, where excessive scavenging may blunt physiological redox processes. Benzyl caffeate provides a 'middle-ground' experimental condition compared to the more extreme potencies of other analogs.

Benchmarking Novel Caffeate Derivatives in NO Inhibition Assays

Given its well-characterized and reproducible IC50 for NO inhibition in multiple macrophage cell lines (13.8 µM in J774.1 cells [4] and 10.7 µM in RAW 264.7 cells [5]), benzyl caffeate is a robust internal standard and comparator for screening new chemical entities for anti-inflammatory activity. Its potency, being intermediate between CAPE (IC50 7.64 µM) and L-NMMA (IC50 32.9 µM) [4], provides a useful benchmark for gauging the relative efficacy of novel compounds, ensuring assay consistency and enabling cross-study comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl caffeate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.